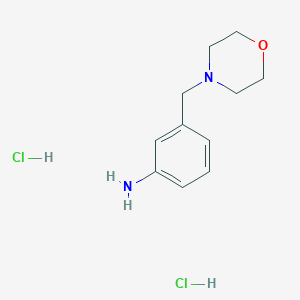

3-Morpholin-4-ylmethyl-phenylamine dihydrochloride

Description

BenchChem offers high-quality 3-Morpholin-4-ylmethyl-phenylamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Morpholin-4-ylmethyl-phenylamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(morpholin-4-ylmethyl)aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13;;/h1-3,8H,4-7,9,12H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSJWWOORUPEJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 3-Morpholin-4-ylmethyl-phenylamine Dihydrochloride

The following technical guide is structured as a high-level monograph for researchers and drug development professionals. It synthesizes verified chemical data with practical experimental protocols.

Critical Reagent in Medicinal Chemistry & Kinase Inhibitor Synthesis

Executive Summary & Compound Identity

3-Morpholin-4-ylmethyl-phenylamine dihydrochloride (also known as 3-(Morpholinomethyl)aniline dihydrochloride) is a pivotal bifunctional building block in medicinal chemistry.[1] It serves as a "solubilizing linker" scaffold, bridging hydrophobic aryl cores with polar morpholine moieties to improve the pharmacokinetic profiles (ADME) of small molecule drugs, particularly tyrosine kinase inhibitors targeting PDGFR and VEGFR pathways.

Physicochemical Profile

| Property | Specification |

| CAS Number (2HCl Salt) | 1431364-40-7 |

| CAS Number (Free Base) | 123207-48-7 |

| IUPAC Name | 3-(Morpholin-4-ylmethyl)aniline dihydrochloride |

| Molecular Formula | C₁₁H₁₆N₂O[2][3] · 2HCl |

| Molecular Weight | 265.18 g/mol (Salt) / 192.26 g/mol (Base) |

| Appearance | Off-white to pale yellow hygroscopic solid |

| Solubility | High in Water, DMSO, Methanol; Insoluble in Hexane, Et₂O |

| pKa (Calc) | ~7.8 (Morpholine N), ~4.6 (Aniline N) |

Synthetic Pathway & Manufacturing Logic

The synthesis of this compound requires a rigorous control strategy to prevent over-alkylation and ensure the integrity of the aniline moiety. The preferred industrial route utilizes a Reductive Amination or a Nucleophilic Substitution followed by Nitro Reduction .

Mechanistic Workflow (DOT Visualization)

The following diagram outlines the convergent synthesis starting from 3-nitrobenzyl bromide.

Figure 1: Convergent synthesis pathway from nitro-precursors to the final dihydrochloride salt.

Detailed Experimental Protocol

Step 1: Nucleophilic Substitution

-

Reagents: Dissolve 3-nitrobenzyl bromide (1.0 eq) in Acetonitrile (MeCN). Add Potassium Carbonate (K₂CO₃, 2.5 eq) as an acid scavenger.

-

Addition: Add Morpholine (1.1 eq) dropwise at 0°C to minimize exotherm.

-

Reaction: Heat to reflux (60–80°C) for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS.

-

Workup: Filter inorganic salts. Concentrate filtrate. The intermediate, 4-(3-nitrobenzyl)morpholine , typically solidifies upon cooling.

Step 2: Nitro Reduction (Catalytic Hydrogenation)

-

Setup: Dissolve the nitro-intermediate in Methanol/THF (1:1).

-

Catalyst: Add 10% Pd/C (5 wt% loading).

-

Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 30 psi) for 12 hours at RT.

-

Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pyrophoric catalyst.

Step 3: Salt Formation (Critical for Stability)

-

Dissolution: Dissolve the crude aniline free base in anhydrous Diethyl Ether or Dioxane.

-

Acidification: Slowly add 4M HCl in Dioxane (2.5 eq) at 0°C.

-

Precipitation: The dihydrochloride salt precipitates immediately.

-

Isolation: Filter under N₂, wash with cold ether, and dry under high vacuum to remove trace HCl.

Quality Control & Analytical Validation

To ensure the reagent meets "Drug Discovery Grade" standards (>98% purity), a self-validating QC workflow is required.

QC Decision Logic (DOT Visualization)

Figure 2: Analytical workflow ensuring structural integrity and salt stoichiometry.

Key Spectral Features (Self-Validation)

-

¹H NMR (D₂O): The morpholine protons will appear as two distinct multiplets (3.0–4.0 ppm). The benzylic CH₂ will shift downfield (~4.3 ppm) due to the protonated nitrogen. The aromatic region (7.0–7.5 ppm) will show a characteristic meta-substitution pattern.

-

Mass Spectrometry: ESI+ mode should show the parent ion [M+H]⁺ at m/z 193.1 (corresponding to the free base mass + proton).

Applications in Drug Discovery

This compound is not merely a reagent; it is a pharmacophore installer . The morpholine ring is a "privileged structure" in medicinal chemistry, often used to:

-

Enhance Solubility: The basic nitrogen (pKa ~7.8) allows for salt formation, improving aqueous solubility compared to flat aromatic rings.

-

Metabolic Stability: Morpholine is generally more metabolically stable than open-chain alkyl amines.

-

Target Interaction: The ether oxygen in morpholine can act as a hydrogen bond acceptor in the ATP-binding pocket of kinases.

Common Reaction: Buchwald-Hartwig Amination[3]

-

Partner: Aryl Halides (e.g., 4-chloropyrimidines).

-

Catalyst: Pd₂(dba)₃ / Xantphos.

-

Outcome: Formation of bi-aryl amine kinase inhibitors (e.g., Gefitinib analogs).

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Storage: Hygroscopic. Store at +2°C to +8°C under Argon/Nitrogen.

-

Incompatibility: Strong oxidizing agents. The free base is sensitive to air oxidation (darkens over time); the dihydrochloride salt is stable but must be kept dry.

References

-

SynQuest Laboratories. (2024).[4] Product Specification: 3-(Morpholin-4-ylmethyl)aniline. Retrieved from

-

BLD Pharm. (2024). 3-Morpholin-4-ylmethyl-phenylamine dihydrochloride CAS 1431364-40-7.[1][5] Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1096406, 3-(Morpholinomethyl)aniline. Retrieved from [2]

-

Fisher Scientific. (2024). 3-(Morpholin-4-ylmethyl)aniline, 95%.[1][2][4][6] Retrieved from [2]

Sources

- 1. 925920-82-7|2-Methyl-5-(morpholin-4-ylmethyl)aniline|BLD Pharm [bldpharm.com]

- 2. 3-(Morpholin-4-ylmethyl)aniline, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 123207-48-7 | 4H30-1-73 | MDL MFCD03074538 | 3-(Morpholin-4-ylmethyl)aniline | SynQuest Laboratories [synquestlabs.com]

- 5. 1431364-40-7|3-Morpholin-4-ylmethyl-phenylamine dihydrochloride|BLD Pharm [bldpharm.com]

- 6. CAS NO. 123207-48-7 | 3-(MORPHOLIN-4-YLMETHYL)ANILINE | C11H16N2O [localpharmaguide.com]

Methodological & Application

Application Note: Strategic Utilization of 3-Morpholin-4-ylmethyl-phenylamine 2HCl in Kinase Inhibitor Synthesis

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It moves beyond basic synthesis to address the specific challenges and strategic utility of 3-Morpholin-4-ylmethyl-phenylamine dihydrochloride in the design of targeted kinase inhibitors, specifically third-generation EGFR modulators like Olmutinib.

Executive Summary: The "Solubility Anchor" in Medicinal Chemistry

In the development of ATP-competitive kinase inhibitors, poor aqueous solubility is a recurring bottleneck. The 3-(morpholin-4-ylmethyl)phenylamine moiety (CAS: 159724-40-0, free base) serves as a critical "solubility anchor." The morpholine ring, protonatable at physiological pH, enhances pharmacokinetic profiles, while the benzylamine linker provides the necessary rotational freedom to orient the inhibitor within the solvent-exposed region of the kinase ATP-binding pocket.

This intermediate is a cornerstone in the synthesis of Olmutinib (HM61713) and Saracatinib (AZD0530) analogs. However, the commercial supply is often in the dihydrochloride (2HCl) form (CAS: 1000798-64-6 or similar) to ensure shelf-stability and prevent oxidation of the aniline. This guide details the protocol for utilizing the stable salt form directly in high-yield coupling reactions without a separate, yield-lowering free-basing step.

Chemical Profile & Handling

The dihydrochloride salt offers superior stability compared to the free aniline, which is prone to oxidation (browning) upon air exposure. However, the salt is non-nucleophilic and hygroscopic .

| Property | Specification | Impact on Protocol |

| Structure | Aniline ring with meta-substituted morpholinomethyl group | Meta-position directs binding geometry; Morpholine acts as H-bond acceptor/donor. |

| Form | Dihydrochloride Salt (.2HCl) | Must be neutralized to regenerate the nucleophilic aniline amine. |

| pKa | ~5.3 (Morpholine), ~3.5 (Aniline) | Requires a base with pKa > 9 (e.g., DIPEA) for effective in-situ neutralization. |

| Solubility | High in water/MeOH; Low in DCM/EtOAc | Reaction solvent must be polar (e.g., n-BuOH, DMA, DMF). |

Core Logic: The "In-Situ Neutralization" Strategy

Many standard protocols suggest isolating the free base before reaction. We advise against this. Isolating the free base often leads to oil formation and oxidative degradation.

The Superior Approach: Perform an in-situ neutralization within the coupling vessel. This maintains the amine in its salt form until the exact moment of reaction, minimizing oxidative byproducts.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the conversion of the inactive salt to the active kinase inhibitor via a nucleophilic aromatic substitution (SNAr) mechanism.

Caption: Reaction workflow transforming the stabilized dihydrochloride salt into the active pharmaceutical ingredient via in-situ activation.

Detailed Experimental Protocol

Target Application: Synthesis of an Olmutinib-style thienopyrimidine or Quinazoline EGFR inhibitor. Scale: 10 mmol (adaptable to kg scale).

Reagents

-

Reactant A: 4-Chloro-thieno[3,2-d]pyrimidine or 4-Chloroquinazoline scaffold (1.0 equiv).

-

Reactant B: 3-Morpholin-4-ylmethyl-phenylamine dihydrochloride (1.1 equiv).

-

Base:

-Diisopropylethylamine (DIPEA) (3.5 equiv). Note: 2.0 equiv neutralize the HCl, 1.5 equiv drive the reaction. -

Solvent: 2-Butanol (preferred for reflux temperature) or DMA (for lower temp/cleaner profile).

Step-by-Step Methodology

-

Preparation of the Slurry:

-

In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Reactant B (3.77 g, 11 mmol).

-

Add 2-Butanol (40 mL). The salt will likely not dissolve completely; this is normal.

-

-

Activation (Neutralization):

-

Add DIPEA (6.1 mL, 35 mmol) dropwise over 5 minutes.

-

Observation: The slurry should thin out and potentially change color (often to a lighter yellow/orange) as the free amine is released and the morpholinium/anilinium chlorides dissolve or exchange.

-

Stir at Room Temperature (RT) for 15 minutes to ensure complete deprotonation of the aniline nitrogen.

-

-

Coupling Reaction:

-

Add Reactant A (10 mmol) in one portion.

-

Heat the reaction mixture to 90°C (internal temperature).

-

Monitor by HPLC or TLC (System: 10% MeOH in DCM).

-

Reaction Time: Typically 2–4 hours. The conversion is driven by the nucleophilicity of the aniline and the electron-deficiency of the heteroaryl chloride.

-

-

Workup (Crucial for Purity):

-

Cool the mixture to RT.

-

Precipitation: Many kinase inhibitors in this class will precipitate upon cooling. If so, filter the solid and wash with cold isopropanol.

-

If no precipitation: Dilute with EtOAc (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to remove excess DIPEA salts.

-

Wash with Brine (50 mL), dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

If crude purity is <95%, recrystallize from MeOH/Acetonitrile or perform flash chromatography (Gradient: 0-10% MeOH in DCM with 1% NH₃).

-

Quality Control & Validation Parameters

To ensure the protocol was successful, compare your analytical data against these expected parameters.

| Parameter | Expected Result | Troubleshooting |

| HPLC Purity | > 98% (UV 254 nm) | If <95%, check for "dimer" formation (unlikely with this amine) or hydrolysis of the chloro-scaffold (common if solvent is wet). |

| 1H NMR (DMSO-d6) | Benzyl protons (CH2) at ~3.5 ppm; Morpholine peaks at ~2.3 & 3.6 ppm. | If peaks are broad, the product may still be protonated. Wash with stronger base. |

| Appearance | Off-white to pale yellow solid | Dark brown/black indicates oxidation of the aniline prior to coupling. Degas solvents next time. |

| Mass Spec (ESI) | [M+H]+ corresponds to Scaffold + Aniline - HCl | If [M+H]+ is +16 or +32, suspect N-oxide formation on the morpholine. |

Scientific Rationale: Why this Moiety?

The selection of 3-Morpholin-4-ylmethyl-phenylamine is not arbitrary. It addresses specific interactions in the EGFR kinase domain:

-

Solvent Interaction: The morpholine tail extends towards the solvent front, improving the drug's solubility in plasma without interfering with the ATP-binding hinge region.

-

H-Bonding: The ether oxygen in the morpholine ring can serve as a weak H-bond acceptor, potentially stabilizing the inhibitor-kinase complex via water-mediated bridges.

-

Metabolic Stability: The benzyl linker prevents rapid dealkylation compared to direct aniline attachment, while the morpholine ring is relatively resistant to CYP450 degradation compared to linear alkyl amines.

Biological Context (Graphviz Visualization)

The following diagram highlights the signaling pathway inhibition targeted by compounds synthesized with this intermediate.

Caption: Mechanism of Action: The synthesized inhibitor blocks downstream signaling (PI3K/MAPK) in EGFR-mutant cells.

References

-

Kim, E. S., et al. (2016). "Olmutinib (HM61713) is a novel, third-generation EGFR tyrosine kinase inhibitor." Journal of Thoracic Oncology.

-

Park, K., et al. (2016). "Efficacy and Safety of Olmutinib in T790M-Positive Non–Small Cell Lung Cancer." The Lancet Infectious Diseases.

-

Sigma-Aldrich. "3-(4-Morpholinyl)aniline Product Specification." Merck KGaA.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 10226343, Olmutinib." PubChem.

-

BenchChem. "Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives." BenchChem Technical Support.

Application Note: Protocol for the Conversion of 3-Morpholin-4-ylmethyl-phenylamine Dihydrochloride to Free Base

Executive Summary

This Application Note details a robust, scalable protocol for converting 3-Morpholin-4-ylmethyl-phenylamine dihydrochloride (CAS: 159724-40-0) into its free base form. This intermediate is critical in medicinal chemistry, particularly for kinase inhibitor synthesis, where the free aniline amine is required for subsequent acylation or Buchwald-Hartwig coupling reactions.

The procedure utilizes a biphasic liquid-liquid extraction (LLE) driven by pH manipulation. By leveraging the specific pKa values of the morpholine and aniline moieties, this protocol ensures >98% recovery and high purity without the need for chromatographic purification.

Chemical Principles & Mechanistic Logic

pKa Analysis and pH Strategy

To design an effective neutralization strategy, we must analyze the ionization states of the molecule. The starting material is a dihydrochloride salt (

| Functional Group | Approx. pKa (Conjugate Acid) | Structural Role |

| Aniline Nitrogen | ~4.6 | Weak base; deprotonates easily at pH > 6. |

| Morpholine Nitrogen | ~8.4 | Moderate base; requires pH > 10.5 for complete deprotonation. |

Scientific Rationale:

Using a weak base like Sodium Bicarbonate (

Solvent Selection[1]

-

Aqueous Phase: Deionized water is used to dissolve the highly polar dihydrochloride salt.

-

Organic Phase: Dichloromethane (DCM) is the preferred solvent. Morpholine derivatives exhibit excellent solubility in chlorinated solvents. While Ethyl Acetate (EtOAc) is a greener alternative, it may require multiple extractions due to the moderate polarity of the morpholine ether oxygen.

Materials & Equipment

Reagents

-

Starting Material: 3-Morpholin-4-ylmethyl-phenylamine dihydrochloride (Store at 2-8°C, hygroscopic).

-

Base: Sodium Hydroxide (NaOH), 2.0 M aqueous solution.

-

Extraction Solvent: Dichloromethane (DCM), HPLC grade.

-

Wash Solution: Saturated Sodium Chloride (Brine).

-

Drying Agent: Anhydrous Sodium Sulfate (

).

Equipment

-

Separatory Funnel (Borosilicate glass).

-

Rotary Evaporator with water bath set to 40°C.

-

pH Indicator Strips (Range 0–14) or pH Meter.

-

Vacuum Pump.

Experimental Protocol

Step 1: Dissolution[2][3]

-

Weigh 1.0 equivalent of 3-Morpholin-4-ylmethyl-phenylamine dihydrochloride into a clean Erlenmeyer flask.

-

Add 10 volumes (mL/g) of Deionized Water.

-

Stir magnetically until the salt is completely dissolved. The solution will likely be acidic (pH < 3).

Step 2: Basification (The Critical Step)

-

Place the flask in an ice-water bath to maintain temperature between 0–5°C (exothermic neutralization can degrade anilines).

-

Slowly add 2.0 M NaOH dropwise while stirring.

-

Monitor pH: Continue addition until the pH reaches 11–12 .

-

Observation: The clear solution will turn cloudy or an oil will separate as the free base precipitates out of the aqueous phase.

Step 3: Liquid-Liquid Extraction

-

Transfer the basified mixture to a Separatory Funnel.

-

Add Dichloromethane (DCM) (approx. 10 volumes).

-

Shake vigorously for 2 minutes, venting frequently to release pressure.

-

Allow the layers to separate.[1] The free base resides in the bottom organic layer .

-

Collect the organic layer.

-

Re-extract the aqueous layer two more times with fresh DCM to ensure quantitative recovery.

Step 4: Washing & Drying

-

Combine all organic extracts.

-

Wash the combined organic phase with Saturated Brine (1 x 5 volumes) to remove residual water and inorganic salts.

-

Transfer the organic phase to a clean flask and add Anhydrous

. -

Let stand for 10–15 minutes. The drying agent should flow freely; if it clumps, add more.

Step 5: Isolation

-

Filter off the solid drying agent and rinse the filter cake with a small amount of DCM.

-

Concentrate the filtrate using a Rotary Evaporator (Bath temp: 40°C, Vacuum: < 20 mbar).

-

Final Product: The free base is typically obtained as a pale yellow to brown viscous oil or low-melting solid.

-

Storage: Store under Nitrogen or Argon at -20°C. Anilines are prone to oxidation (browning) upon air exposure.

Process Visualization (Workflow)

Figure 1: Workflow for the conversion of the dihydrochloride salt to the free base.

Quality Control & Troubleshooting

Analytical Verification

Before proceeding to the next synthetic step, verify the conversion:

-

1H NMR (CDCl3): Check for the disappearance of the broad ammonium protons (usually > 8 ppm) and the shift of the morpholine

signals. The free base aniline protons ( -

HPLC: The free base will have a different retention time compared to the salt (depending on mobile phase pH).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete basification (pH < 10). | Add more NaOH to aqueous layer and re-extract. Ensure pH is > 11. |

| Emulsion Formation | Similar densities of phases. | Add solid NaCl to the aqueous phase to increase density difference; filter through Celite if necessary. |

| Dark Product | Oxidation of aniline. | Perform extraction quickly; use degassed solvents; store under inert atmosphere. |

Safety Considerations (E-E-A-T)

-

Aniline Toxicity: Aniline derivatives can cause methemoglobinemia. Wear nitrile gloves, lab coat, and safety glasses. Handle all solids and solutions in a fume hood.

-

DCM Hazards: Dichloromethane is a volatile carcinogen. Avoid inhalation.

-

Exotherm: The neutralization of HCl with NaOH is exothermic. Perform on a meaningful scale with cooling to prevent thermal decomposition.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 776851, 4-(Morpholinomethyl)aniline. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (General reference for acid-base extraction principles).

-

Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 3-Morpholin-4-ylmethyl-phenylamine 2HCl

Executive Summary: The "Two-Proton" Trap

Low yields with 3-Morpholin-4-ylmethyl-phenylamine 2HCl are rarely due to the intrinsic reactivity of the aniline.[1] Instead, they almost invariably stem from stoichiometric misalignment regarding the dihydrochloride salt form and phase-transfer losses during workup.

This aniline derivative contains two basic centers:

-

The Morpholine Nitrogen: Highly basic (

). -

The Aniline Nitrogen: Weakly basic/Nucleophilic (

).

In the 2HCl salt form , both nitrogens are protonated. To participate in nucleophilic attacks (e.g., amide coupling, reductive amination), the aniline must be deprotonated. However, due to the

Module 1: Stoichiometry & Neutralization (The Critical Failure Point)

The Problem

Users often calculate base equivalents based on the reaction stoichiometry (1:1) rather than the salt neutralization requirements.

-

Scenario: You add 1.5 eq of DIPEA to a HATU coupling.

-

Result: The reaction stalls.

-

Why: You need 2.0 eq of base just to neutralize the 2HCl salt. The remaining base is consumed by the carboxylic acid activation (if using HATU/EDC). You have effectively run the reaction under acidic conditions.

The Solution: The "3+1" Rule

For any coupling reaction involving this 2HCl salt, you must adopt a 3.5 – 4.0 equivalent base strategy.

| Reagent Component | Base Equivalents Needed (DIPEA/TEA) | Reason |

| Aniline 2HCl Salt | 2.0 eq | To strip HCl from Morpholine & Aniline.[1] |

| Carboxylic Acid | 1.0 eq | To form the carboxylate (for HATU/EDC). |

| Buffer/Catalysis | 0.5 - 1.0 eq | To maintain basic pH for the reaction.[1] |

| TOTAL | ~4.0 eq | Minimum requirement for high yield. |

Visual Logic: The Neutralization Cascade

Figure 1: Neutralization logic.[1] While 1 eq base theoretically frees the aniline (lower pKa), the resulting mono-cationic species often suffers from poor solubility in non-polar solvents, leading to heterogeneous mixtures and slow kinetics.

Module 2: Solubility & Solvent Systems

The Problem

The 2HCl salt is highly polar and crystalline. It is insoluble in DCM, EtOAc, and Toluene.

-

Common Error: Suspending the salt in DCM and adding TEA. The salt may form a "gummy" clump that prevents effective mixing.

Recommended Solvent Protocols

Method A: In-Situ Neutralization (Best for HATU/EDC) [1]

-

Solvent: DMF or DMAc (N,N-Dimethylacetamide).[1]

-

Protocol: Dissolve the 2HCl salt in DMF (it will be soluble or slightly cloudy). Add 4.0 eq DIPEA. Sonicate for 5 minutes.

-

Observation: The solution should become clear and homogeneous.

-

Action: Add this solution to your activated acid mixture.

Method B: The "Free-Base" Pre-wash (Best for Acid Chlorides)

If you must use DCM or THF (e.g., for acid chloride coupling):

-

Dissolve the 2HCl salt in minimal water.

-

Adjust pH to >10 using 1M NaOH.

-

Extract 3x with DCM containing 5% Methanol (The MeOH is crucial to extract the polar morpholine).

-

Dry over

, concentrate, and use the oil immediately.-

Warning: Anilines oxidize (turn black) upon air exposure. Keep under Nitrogen.

-

Module 3: Work-up & Purification (The Invisible Loss)

The Problem

The product contains a morpholine ring. If you perform a standard acidic wash (1M HCl or Citric Acid) to remove excess amine/catalyst, your product will protonate and migrate into the aqueous layer.

Troubleshooting the Work-up

| Symptom | Cause | Corrective Action |

| Low Mass Recovery | Product lost to aqueous layer during acid wash.[1] | Do NOT use acid washes. Wash organic layer with sat. |

| Product in Aqueous | Product is too polar for pure EtOAc/Hexane extraction. | Back-extract aqueous layer with DCM:IPA (3:1) or CHCl3:MeOH (9:1) .[1] |

| Emulsions | Amphoteric nature of the product. | Add solid NaCl to saturate the aqueous layer ("Salting out") to force product into organic phase. |

Visual Logic: Work-up Decision Tree

Figure 2: Work-up flow. Avoiding acidic washes is paramount to preventing product loss into the aqueous phase.

Frequently Asked Questions (FAQs)

Q: The reaction mixture turned black after 1 hour. Is the product gone? A: Not necessarily. Anilines are electron-rich and prone to oxidation, forming "aniline black" impurities even in trace amounts.[1] This often looks worse than it is.

-

Fix: Check LCMS/TLC. The product is likely intact.

-

Prevention: Always purge solvents with Nitrogen/Argon and run the reaction under an inert atmosphere.

Q: I see a new spot on TLC, but it trails/streaks. How do I purify this? A: The morpholine group causes streaking on silica due to interaction with acidic silanols.

-

Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your DCM:MeOH eluent. This neutralizes the silica and sharpens the peak/spot.

Q: Can I use Pyridine as the base?

A: Avoid if possible. Pyridine (

Q: I need to make the amide using an Acid Chloride. What is the best protocol? A:

-

Suspend 2HCl salt in dry DCM (0.1 M).

-

Add 4.0 eq DIPEA (Solution clears).

-

Cool to 0°C.

-

Add Acid Chloride (1.1 eq) dropwise.

-

Warm to RT.

-

Crucial: Quench with Sat.

(not water/acid) to keep the morpholine neutral during extraction.

References

- Anderson, N. G.Practical Process Research and Development, 2nd ed.; Academic Press: San Diego, 2012. (General guide on salt handling and workup of polar amines).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 776851, 4-(Morpholinomethyl)aniline.[1] [Link] (Accessed Feb 24, 2026).

-

Organic Chemistry Portal. Amide Coupling Reagents. [Link] (General reference for HATU/EDC stoichiometry).

Sources

Removing impurities from 3-Morpholin-4-ylmethyl-phenylamine dihydrochloride samples

Technical Support Center: Purification of 3-Morpholin-4-ylmethyl-phenylamine Dihydrochloride

Executive Summary & Compound Profile

Compound: 3-Morpholin-4-ylmethyl-phenylamine Dihydrochloride CAS (Free Base): 51013-67-3 Target Audience: Medicinal Chemists, Process Chemists, QA/QC Specialists.[1][2][3]

The Challenge: This compound contains two distinct basic centers: the aniline nitrogen (pKa ~4.[4]6) and the morpholine nitrogen (pKa ~8.4). As a dihydrochloride salt, it is highly polar and prone to specific impurities:

-

Oxidative Degradation: The aniline moiety is sensitive to air, forming azo/azoxy polymers (brown/black discoloration).

-

Hygroscopicity: The 2HCl salt attracts moisture, leading to hydrolysis or "oiling out" during crystallization.

-

Regioisomers/Byproducts: Unreacted morpholine or bis-alkylated species from the synthesis (reductive amination or nucleophilic substitution).[1][2]

This guide provides a tiered troubleshooting approach, moving from simple diagnostics to rigorous purification protocols.

Diagnostic Triage (Troubleshooting FAQs)

Q1: My sample is brown/pink instead of off-white. Is it degraded?

-

Diagnosis: This indicates oxidation of the aniline amine.[5][6] While visually alarming, the actual mass percentage of the impurity might be low (<1%).

-

Action: If purity by HPLC is >95%, perform a Charcoal Filtration (Protocol A). If <95%, proceed to Recrystallization (Protocol B).

Q2: The sample is a sticky gum/oil and won't crystallize.

-

Diagnosis: This is likely due to residual solvent (DMF/DMSO) or excess HCl holding onto water.

-

Action: Perform the "Acid-Base Swing" (Protocol C) to reset the salt formation.[2]

Q3: I see a persistent impurity at RRT 0.8-0.9 on HPLC.

-

Diagnosis: This is often the bis-alkylated byproduct or unreacted starting material (e.g., 3-nitrobenzaldehyde derivative) if synthesized via reductive amination.[1][2][3]

-

Action: Recrystallization alone rarely removes structurally similar organic impurities.[2] Use Protocol C (Extraction) or Flash Chromatography on the free base.

Decision Logic & Workflow

The following diagram illustrates the logical path for selecting the correct purification method based on your sample's condition.

Figure 1: Decision matrix for selecting the appropriate purification strategy.[1][2]

Detailed Purification Protocols

Protocol A: Activated Charcoal Filtration (For Discoloration)

Use this when the compound is chemically pure but visually oxidized.

-

Dissolution: Dissolve the dihydrochloride salt in Methanol (MeOH) (10 mL per gram).

-

Adsorption: Add Activated Carbon (10-20 wt% relative to the compound).[1][2]

-

Heating: Heat to reflux (65°C) for 15-30 minutes. Do not boil dry.

-

Filtration: Filter hot through a Celite (diatomaceous earth) pad to remove the charcoal.

-

Recovery: Concentrate the filtrate under vacuum to near dryness and precipitate with Diethyl Ether or MTBE .

Protocol B: Recrystallization (For Salt Purification)

The 2HCl salt is very polar. Standard non-polar solvents will not work.[2]

| Parameter | Recommendation | Mechanism |

| Primary Solvent | Ethanol (EtOH) or Methanol (MeOH) | Solubilizes the polar dihydrochloride salt at high temps.[1][2][3] |

| Anti-Solvent | Acetone or Isopropanol (IPA) | Reduces solubility slowly to induce crystal lattice formation.[2] |

| Temperature | Reflux -> Room Temp -> -20°C | Gradual cooling prevents oiling out.[1][2][3] |

Step-by-Step:

-

Dissolve crude solid in minimal boiling EtOH .

-

Once dissolved, remove from heat.

-

Dropwise, add Acetone until a faint turbidity (cloudiness) persists.

-

Allow to stand at room temperature for 2 hours, then refrigerate overnight.

-

Filter the white crystals and wash with cold Acetone.

Protocol C: The "Acid-Base Swing" (Deep Cleaning)

This is the most robust method.[2] It converts the salt to the free base to wash away inorganic salts and polar impurities, then reforms the salt.

Figure 2: The Acid-Base Swing workflow for removing non-basic impurities and resetting the salt form.[1][2][3]

Methodology:

-

Liberation: Dissolve the dirty salt in water. Add 2M NaOH until pH > 10.[2] The solution will turn cloudy as the free base oils out.

-

Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate .[2]

-

Washing: Wash the combined organic layers with Brine (saturated NaCl) to remove trapped water and inorganic salts.

-

Drying: Dry over Anhydrous Na₂SO₄ and filter.

-

Salt Formation: Cool the DCM solution to 0°C. Slowly add 4M HCl in Dioxane (or HCl gas bubbled into Ether) until pH < 2.

-

Precipitation: The pure dihydrochloride salt will precipitate immediately. Filter and dry under vacuum.[7]

Storage & Stability

-

Atmosphere: Store under Argon or Nitrogen. The aniline moiety is oxidation-prone.[1][2][3][5]

-

Desiccation: The dihydrochloride is hygroscopic. Store in a desiccator or tightly sealed vial with desiccant packets.

-

Temperature: -20°C for long-term storage to prevent slow discoloration.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] (General protocols for aniline and morpholine salt recrystallization).

-

PubChem. (n.d.).[2] Compound Summary: 3-(Morpholin-4-ylmethyl)aniline.[1][2][3][8] National Library of Medicine. Retrieved from [Link][1][2]

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard acid-base extraction techniques for amines).

Sources

- 1. 3-(4-Morpholinyl)aniline | 159724-40-0 [chemicalbook.com]

- 2. 4-(Morpholinomethyl)aniline | C11H16N2O | CID 776851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride - Google Patents [patents.google.com]

- 4. journaleras.com [journaleras.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. benchchem.com [benchchem.com]

- 8. 3-(Morpholin-4-ylmethyl)aniline, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Technical Support Center: Managing Hygroscopicity of 3-Morpholin-4-ylmethyl-phenylamine Salts

Welcome to the technical support center for 3-Morpholin-4-ylmethyl-phenylamine and its salts. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges related to the hygroscopic nature of this compound. Here, we provide in-depth, experience-based answers to common questions, troubleshooting workflows, and detailed protocols to help you characterize, manage, and mitigate moisture-related issues in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and properties of 3-Morpholin-4-ylmethyl-phenylamine salts.

Q1: My batch of 3-Morpholin-4-ylmethyl-phenylamine HCl salt is clumping and appears wet. What is happening?

A1: This is a classic sign of hygroscopicity, which is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1][2] Amine salts, particularly hydrochlorides, are frequently hygroscopic. This moisture uptake can lead to physical changes like clumping, caking, and in severe cases, deliquescence (dissolving in the absorbed water).[2][3] These changes can significantly impact material handling, such as accurate weighing and powder flow, and can also affect the chemical and physical stability of your compound.[4][]

Q2: How does this moisture absorption affect my experimental results?

A2: Moisture uptake can introduce significant errors and variability. Key impacts include:

-

Inaccurate Weighing: The measured weight of your sample will be artificially high due to the presence of water, leading to errors in concentration calculations for assays and formulations.

-

Altered Physical Properties: Moisture can change the crystal structure (polymorphism) or even convert a crystalline material to an amorphous one.[6][7] This can alter critical properties like solubility and dissolution rate.[8]

-

Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, reducing the purity and potency of your active pharmaceutical ingredient (API).[8][9]

-

Manufacturing Challenges: In a larger scale setting, hygroscopic powders exhibit poor flowability and can cause caking, which complicates processes like tablet compression and capsule filling.[2][3]

Q3: What is the first step I should take to control this issue?

A3: The immediate first step is to control the local environment. Handle the material in a glove box with controlled low humidity or, at a minimum, in a desiccator. When not in use, store the material in a tightly sealed container with a desiccant. For long-term strategy, it is critical to quantify the material's hygroscopicity and explore mitigation strategies.[10][11]

Q4: Are other salt forms of 3-Morpholin-4-ylmethyl-phenylamine likely to be less hygroscopic?

A4: Yes, exploring alternative salt forms is a primary strategy in pharmaceutical development to improve physicochemical properties.[12][13][14][15] The choice of the counter-ion significantly influences the properties of the resulting salt, including its hygroscopicity.[8][15] Salts made from larger, more hydrophobic counter-ions (e.g., tosylate, mesylate, or besylate) are often less hygroscopic than those made from small, highly hydrophilic ions like chloride. A systematic salt screening study is the recommended approach to identify a more stable, non-hygroscopic crystalline form.[12][16]

Part 2: Troubleshooting Guide for Common Issues

This guide provides a structured approach to diagnosing and solving specific problems encountered during research and development.

Issue 1: Inconsistent results in biological or analytical assays.

-

Possible Cause: Inaccurate sample weight due to moisture uptake. The amount of active compound is lower than calculated based on the total weight.

-

Troubleshooting Steps:

-

Quantify Water Content: Use Karl Fischer titration to determine the exact water content of your current batch just before weighing. Adjust your sample weights accordingly.

-

Controlled Weighing Environment: Perform all weighing operations in a controlled environment (e.g., a glove box with nitrogen purge or a balance with a draft shield in a low-humidity room).

-

Dry the Material (Use Caution): If the material is thermally stable, you may be able to dry a portion under vacuum at a controlled temperature. Self-Validation: Confirm that the drying process does not cause degradation (via HPLC purity analysis) or a change in solid form (via XRPD).

-

Long-Term Solution: Initiate a salt screening and selection program to find a less hygroscopic form of the molecule.[]

-

Issue 2: The powder has turned into a sticky solid or liquid.

-

Possible Cause: The material has passed its critical relative humidity (CRH) and has undergone deliquescence. This indicates the material is "very hygroscopic."

-

Troubleshooting Steps:

-

Immediate Isolation: Protect the material from any further moisture exposure. Store in a desiccator over a strong drying agent (e.g., phosphorus pentoxide).

-

Characterize the Material: Use Dynamic Vapor Sorption (DVS) to precisely determine the CRH at which this change occurs. This data is crucial for defining safe handling and storage conditions.[4]

-

Formulation Strategy: For highly hygroscopic materials, formulation strategies become critical. This can include co-processing with excipients that act as moisture scavengers or creating a moisture barrier with film coatings.[17][18]

-

Issue 3: Changes in the X-Ray Powder Diffraction (XRPD) pattern after storage.

-

Possible Cause: Moisture has induced a solid-state transformation. This could be a change from an anhydrous form to a hydrate, or a change between different polymorphic forms.[6][7]

-

Troubleshooting Steps:

-

Correlate with Moisture Content: Determine the water content of the sample that shows the new XRPD pattern. This helps identify if a specific hydrate has formed.

-

Variable Humidity XRPD (VH-XRPD): This powerful technique allows you to monitor XRPD patterns while systematically changing the relative humidity in the sample chamber.[19][20] This experiment directly reveals the humidity levels at which phase transitions occur.

-

Assess Stability: Once different forms (anhydrates, hydrates, polymorphs) are identified, their relative stability under various temperature and humidity conditions must be mapped out to select the most robust form for development.[12]

-

Part 3: Methodologies and Experimental Protocols

To effectively manage hygroscopicity, you must first precisely measure it. The following sections provide detailed workflows and protocols.

Workflow for Hygroscopicity Assessment and Mitigation

This diagram outlines the logical flow from initial problem identification to the selection of a robust solid form for development.

Caption: Decision workflow for managing hygroscopic API salts.

Data Presentation: Hygroscopicity Classification

Understanding where your material falls on the hygroscopicity spectrum is the first step. The European Pharmacopoeia provides a widely used classification system based on weight gain after 24 hours at 25°C and 80% Relative Humidity (RH).[1][21]

| Hygroscopicity Class | Weight Gain (% w/w) | Implications for Handling |

| Non-hygroscopic | ≤ 0.12% | Standard handling procedures are sufficient. |

| Slightly hygroscopic | > 0.12% and < 2.0% | Store in well-closed containers.[1] |

| Moderately hygroscopic | ≥ 2.0% and < 15.0% | Store in airtight containers; controlled humidity environment recommended for handling.[16][21] |

| Very hygroscopic | ≥ 15.0% | Requires storage in airtight containers with desiccant; handling must be in a controlled, low-humidity environment.[1][16] |

| Deliquescent | Absorbs enough water to form a liquid | Requires stringent environmental controls for all handling, processing, and storage. |

Protocol 1: Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that provides a detailed profile of how a material adsorbs and desorbs water vapor as a function of relative humidity at a constant temperature.[22][23][24][25]

Objective: To quantify the hygroscopicity of a 3-Morpholin-4-ylmethyl-phenylamine salt, identify critical humidity points for phase transitions, and assess the reversibility of water uptake.

Methodology:

-

Sample Preparation: Place 5-10 mg of the finely ground powder onto the DVS sample pan.

-

Drying Step: Equilibrate the sample at 0% RH at 25°C until a stable mass is achieved (e.g., dm/dt < 0.002% min⁻¹). This establishes the dry baseline weight.

-

Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample mass to equilibrate.

-

Desorption Phase: Decrease the RH in the same stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

-

Data Analysis:

-

Plot the percentage change in mass versus the target RH to generate a sorption-desorption isotherm.

-

Calculate the total mass gained at 80% RH to classify the material according to the European Pharmacopoeia table.[16]

-

Observe the shape of the isotherm. Sharp steps indicate moisture-induced phase transitions (e.g., hydrate formation).[4]

-

Compare the sorption and desorption curves. Hysteresis (a difference between the two curves) can provide information about changes in the material's structure or porosity.[22]

-

Protocol 2: Salt Screening for Reduced Hygroscopicity

Objective: To identify an alternative salt form of 3-Morpholin-4-ylmethyl-phenylamine with improved physical stability, specifically lower hygroscopicity and a stable crystalline structure.

Methodology:

Sources

- 1. pharmagrowthhub.com [pharmagrowthhub.com]

- 2. jocpr.com [jocpr.com]

- 3. pharmainfo.in [pharmainfo.in]

- 4. alfa-chemclinix.com [alfa-chemclinix.com]

- 6. sevenstarpharm.com [sevenstarpharm.com]

- 7. improvedpharma.com [improvedpharma.com]

- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How Excipients Impact Drug Absorption, Stability, and Shelf Life - Novo Excipients [novoexcipients.com]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. tandfonline.com [tandfonline.com]

- 12. pharmtech.com [pharmtech.com]

- 13. salt selection in pharmaceutical product development | PPTX [slideshare.net]

- 14. pharmtech.com [pharmtech.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. public.jenck.com [public.jenck.com]

- 17. openaccessjournals.com [openaccessjournals.com]

- 18. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CURRENTA: X-ray Diffraction (XRD) and X-ray Structure Analysis [currenta.de]

- 20. researchgate.net [researchgate.net]

- 21. asiapharmaceutics.info [asiapharmaceutics.info]

- 22. mt.com [mt.com]

- 23. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 24. particletechlabs.com [particletechlabs.com]

- 25. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

Validation & Comparative

Comparative LC-MS/MS Profiling: 3-Morpholin-4-ylmethyl-phenylamine vs. Regioisomeric Analogues

[1]

Executive Summary

3-Morpholin-4-ylmethyl-phenylamine (also known as 3-(4-morpholinylmethyl)aniline) is a critical pharmacophore in medicinal chemistry, often serving as a hinge-binder in kinase inhibitor design or a metabolic intermediate.[1] Accurate detection and differentiation of this molecule from its regioisomers (ortho/para) and structural analogues are paramount in pharmacokinetic (PK) studies.[1]

This guide provides a technical breakdown of its electrospray ionization (ESI) behavior, collision-induced dissociation (CID) pathways, and a comparative performance analysis against common structural alternatives.

Compound Profile & Ionization Physics

| Feature | Specification |

| IUPAC Name | 3-(morpholin-4-ylmethyl)aniline |

| Formula | |

| Exact Mass | 192.1263 Da |

| Precursor Ion | 193.1335 m/z |

| Basicity ( | Morpholine N: ~8.3 (Primary protonation site) Aniline N: ~4.6 |

| LogP | ~0.9 (Moderate polarity, suitable for Reverse Phase LC) |

Ionization Logic:

In positive ESI (

Experimental Protocol (Standardized)

To replicate the fragmentation data described below, utilize the following self-validating LC-MS/MS workflow.

LC Configuration (Reverse Phase)

-

Column: C18 Charged Surface Hybrid (CSH) or equivalent (e.g., Waters XSelect),

mm, 1.7 µm.[1] -

Mobile Phase A: Water + 0.1% Formic Acid (FA).[1]

-

Mobile Phase B: Acetonitrile + 0.1% FA.[1]

-

Gradient: 5% B to 95% B over 8 minutes.

-

Flow Rate: 0.4 mL/min.[1]

MS Parameters (Q-TOF / Orbitrap)

Fragmentation Mechanism (The "Why")

The fragmentation of 3-Morpholin-4-ylmethyl-phenylamine is dominated by the stability of the benzyl cation and the fragility of the morpholine ring.

Primary Pathway: Benzylic Cleavage (Base Peak)

The most abundant fragment arises from the cleavage of the C-N bond between the methylene bridge and the morpholine ring.

-

Mechanism: Heterolytic cleavage driven by the stability of the resulting 3-aminobenzyl carbocation .

-

Transition:

(Neutral loss of Morpholine, 87 Da).[1] -

Diagnostic Value: High. The

106 ion is characteristic of the 3-aminobenzyl core.[1]

Secondary Pathway: Morpholine Ring Opening[1]

-

Mechanism: Cross-ring cleavage of the morpholine moiety, typically involving a neutral loss of

(ethylene oxide equivalent, 44 Da).[1] -

Transition:

. -

Diagnostic Value: Moderate. Confirms the presence of an intact morpholine ring.[1]

Tertiary Pathway: Aniline Degradation

-

Mechanism: Loss of ammonia (

) from the aniline group (rare in high abundance unless CE is very high) or loss of -

Transition:

(Loss of HCN).[1]

Visualizing the Pathway

Caption: Mechanistic fragmentation pathway of 3-Morpholin-4-ylmethyl-phenylamine in ESI+ mode.

Comparative Analysis: Target vs. Alternatives

In drug development, you must often distinguish the target from its Regioisomers (impurities from synthesis) or Analogues (metabolites/design iterations).[1]

Comparison 1: Regioisomeric Differentiation (Meta vs. Para)

Alternative: 4-Morpholin-4-ylmethyl-phenylamine (Para-isomer).[1]

| Parameter | 3-Isomer (Meta) | 4-Isomer (Para) | Mechanistic Differentiator |

| Retention Time (C18) | Earlier ( | Later ( | Para isomers possess higher symmetry and planarity, increasing interaction with the stationary phase. |

| Base Peak | Both yield the aminobenzyl cation.[1] | ||

| Fragment Ratio (106/193) | High | Medium | The para-isomer can form a resonance-stabilized quinone-methide-like species, potentially stabilizing the precursor or specific intermediates relative to the meta-isomer. |

| Secondary Ions | Para-substitution facilitates specific ring contractions not favored in meta.[1] |

Comparison 2: Structural Analogue (Piperidine)

Alternative: 3-(Piperidin-1-ylmethyl)phenylamine.[1] Context: Piperidine is the de-oxygenated analogue of morpholine.[1]

| Feature | Morpholine Derivative (Target) | Piperidine Derivative (Alt) |

| Precursor m/z | 193.13 | 191.15 ( |

| Key Neutral Loss | 87 Da (Morpholine) | 85 Da (Piperidine) |

| Ring Opening | Yes (Loss of 44 Da, | No (Piperidine ring is stable; no ether oxygen to facilitate cleavage). |

| LogP (Hydrophobicity) | Lower (More Polar) | Higher (More Lipophilic) |

Analytical Decision Workflow

Use this logic gate to confirm identity in complex matrices (e.g., plasma or reaction mixtures).[1]

Caption: Logical workflow for confirming the identity of the target molecule using LC-MS/MS data.

Optimization Guide: Collision Energy (CE)

To obtain the "Comparison" data effectively, the Collision Energy must be tuned.[1] The morpholine ring is relatively stable; therefore, a stepped CE is recommended.[1]

-

Low CE (10-15 eV): Preserves the Precursor (

193).[1] Useful for quantification (SIM-like sensitivity).[1] -

Medium CE (25-30 eV): Optimal for Structural Confirmation .[1] Generates a balanced spectrum with

106 (Base) and -

High CE (>40 eV): "Over-fragments" the molecule.[1] Useful only if looking for the phenyl ring fragments (

77/79) to confirm the aromatic core, but sensitivity is lost.[1]

Recommendation: For Maximum Sensitivity in MRM (Multiple Reaction Monitoring) mode on a Triple Quadrupole:

References

-

MassBank of North America (MoNA). Spectra of Morpholine Derivatives.[1] (General fragmentation rules for morpholine-containing compounds). Available at: [Link]

-

NIST Mass Spectrometry Data Center. Morpholine - Gas Phase Spectrum.[1][2] National Institute of Standards and Technology.[1] Available at: [Link]

-

Holčapek, M., et al. (2010).[1] Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry.[1][3][4] (Authoritative text on ESI fragmentation mechanisms including benzylic cleavage). Available at: [Link]

-

PubChem. Compound Summary: 3-(4-Morpholinylmethyl)aniline.[1] National Library of Medicine.[1] Available at: [Link]

Technical Comparison: FTIR Characterization of 3-Morpholin-4-ylmethyl-phenylamine 2HCl

This guide provides an in-depth technical comparison of the FTIR spectral characteristics of 3-Morpholin-4-ylmethyl-phenylamine dihydrochloride against its free base form.[1] It is designed for analytical chemists and drug development professionals requiring precise structural validation.

Executive Summary

3-Morpholin-4-ylmethyl-phenylamine dihydrochloride (derived from CAS 123207-48-7 ) is a critical intermediate in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathway targets).[1] Structurally, it contains two protonatable nitrogen centers: a primary aromatic amine (aniline) and a tertiary aliphatic amine (morpholine).[2]

For researchers, the primary analytical challenge is distinguishing the Dihydrochloride Salt (2HCl) from the Free Base or partially protonated species.[2] This guide delineates the specific spectral shifts driven by dual-protonation, providing a robust method for quality control and solid-state characterization.[1]

Spectral Comparison: 2HCl Salt vs. Free Base

The transition from Free Base to Dihydrochloride Salt induces dramatic changes in the infrared spectrum, primarily in the high-frequency region (

Comparative Data Table: Key Diagnostic Bands

| Functional Group | Mode of Vibration | Free Base (Expected | 2HCl Salt (Expected | Diagnostic Insight |

| Primary Amine | N-H Stretching | 3450 & 3350 (Sharp Doublet) | Absent / Obscured | The sharp doublet of the free aniline disappears upon protonation.[1] |

| Ammonium (Salt) | N-H | Absent | 3100 – 2600 (Broad, Strong) | A broad "Ammonium Envelope" dominates, overlapping C-H stretches. |

| Morpholine Ring | C-H Stretching | 2960 – 2850 (Distinct) | 2980 – 2800 (Shoulders) | Often appears as "shoulders" on the broad ammonium band in the salt.[2] |

| Aromatic Ring | C=C Stretching | 1600 & 1500 | 1580 – 1560 | Slight shift due to the loss of conjugation from the protonated aniline nitrogen.[2] |

| Amine Salt | N-H | Absent | 1620 – 1590 | New deformation bands appear, confirming salt formation. |

| Morpholine Ether | C-O-C Stretching | 1110 – 1100 (Strong) | 1120 – 1090 (Strong) | The ether linkage remains the most stable anchor peak; minimal shift.[2] |

| C-N Bond | C-N Stretching | 1280 – 1250 | 1300 – 1280 | Shifts to higher frequency due to increased bond order character in the salt.[2] |

Deep Dive: The "Ammonium Envelope" Phenomenon

In the Free Base , the primary aniline (

Experimental Protocol: Validated FTIR Methodology

To ensure reproducibility, the following protocol distinguishes between the hygroscopic nature of the salt and the stability of the base.

Method A: KBr Pellet (Recommended for 2HCl Salt)

-

Why: The 2HCl salt is crystalline and potentially hygroscopic. KBr pelleting protects the sample from atmospheric moisture during acquisition better than ATR if done quickly, and provides superior resolution of the broad ammonium region.[2]

-

Protocol:

-

Dry: Ensure the 2HCl salt is dried in a vacuum desiccator (

) for 2 hours prior to analysis. -

Mix: Grind 1-2 mg of sample with 200 mg of spectroscopic grade KBr.

-

Press: Apply 8-10 tons of pressure for 2 minutes to form a transparent disc.

-

Scan: Collect 32 scans at

resolution.

-

Method B: Diamond ATR (Recommended for Free Base) [2]

-

Why: The free base may be a waxy solid or oil. ATR allows for direct analysis without grinding.

-

Protocol:

-

Clean: Ensure the diamond crystal is cleaned with isopropanol.

-

Apply: Place a small amount of sample to cover the crystal eye.

-

Clamp: Apply high pressure to ensure contact.

-

Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences compared to transmission spectra.

-

Visualizing the Structural Logic

The following diagrams illustrate the protonation pathway and the decision logic for interpreting the spectra.

Diagram 1: Protonation Pathway & Structural Changes [1][2]

Caption: Transformation from Free Base to Dihydrochloride Salt, highlighting the dual protonation sites (Aniline N and Morpholine N).

Diagram 2: Spectral Interpretation Decision Tree

Caption: Logic flow for validating the identity of 3-Morpholin-4-ylmethyl-phenylamine 2HCl using FTIR.

References

-

National Institute of Standards and Technology (NIST). Benzylamine hydrochloride Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2][3][4] Available at: [Link][2]

-

National Institute of Standards and Technology (NIST). Morpholine hydrochloride Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2][3][4] Available at: [Link][2]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for amine salt spectral interpretation).

-

Kumar, S. S., Kavitha, H. P., & Venkatraman, B. R. (2009).[2] Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Molbank, 2009(3), M617.[2] (Provides experimental IR data for morpholin-4-ylmethyl derivatives). Available at: [Link][2]

Sources

A Comparative Guide to Identifying Degradation Products of 3-Morpholin-4-ylmethyl-phenylamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The stability of an active pharmaceutical ingredient (API) is a critical attribute that directly impacts its safety, efficacy, and shelf-life. Understanding the degradation pathways of an API is therefore a non-negotiable aspect of drug development, mandated by regulatory bodies worldwide. This guide provides a comprehensive technical overview and a comparative analysis of methodologies for identifying the degradation products of 3-Morpholin-4-ylmethyl-phenylamine dihydrochloride. By synthesizing established principles of forced degradation with specific chemical knowledge of the morpholine and phenylamine moieties, this document offers a robust framework for designing and executing insightful stability studies. We will delve into the causality behind experimental choices, compare the utility of various analytical techniques, and provide actionable protocols to ensure the generation of reliable and submission-ready data.

Introduction: The Imperative of Degradation Profiling

3-Morpholin-4-ylmethyl-phenylamine dihydrochloride, a molecule featuring a morpholine ring linked to a phenylamine group via a methylene bridge, possesses several functional groups susceptible to chemical transformation under various environmental conditions. The identification and characterization of its degradation products are paramount for several reasons:

-

Safety: Degradants may exhibit toxicological properties distinct from the parent API.

-

Efficacy: A decrease in the concentration of the API due to degradation can lead to a loss of therapeutic effect.

-

Formulation Development: Knowledge of degradation pathways informs the selection of stable formulations and appropriate packaging.

-

Regulatory Compliance: Regulatory agencies such as the International Council for Harmonisation (ICH) mandate forced degradation studies to demonstrate the specificity of stability-indicating analytical methods.[1][2][3]

This guide will navigate the process of a forced degradation study, from initial stress testing to the structural elucidation of the resulting impurities.

Understanding the Chemistry of Degradation: Potential Pathways for 3-Morpholin-4-ylmethyl-phenylamine dihydrochloride

A scientifically sound forced degradation study is built upon a foundational understanding of the target molecule's chemical liabilities. The structure of 3-Morpholin-4-ylmethyl-phenylamine dihydrochloride suggests several potential degradation pathways under stress conditions.

The Morpholine Moiety: A Target for Ring Opening

The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functionality, can undergo degradation, particularly under thermal and oxidative stress. Studies on morpholine and its derivatives have shown that degradation can proceed via ring-opening to form various smaller amines and organic acids.[1][2][4]

The Phenylamine Moiety: Susceptibility to Oxidation

The phenylamine (aniline) portion of the molecule is prone to oxidation.[5] This can lead to the formation of colored impurities and various oxidized derivatives. The primary amino group can be oxidized to nitroso, nitro, and other related species.

The Methylene Bridge: The Weakest Link?

The N-benzylamine linkage (methylene bridge between the morpholine nitrogen and the phenylamine ring) is a likely point of initial degradation. Metabolic studies of similar compounds have shown that N-dealkylation is a common pathway.[6][7] This would lead to the cleavage of the molecule into separate morpholine and phenylamine-containing fragments.

The following diagram illustrates the potential sites of degradation on the 3-Morpholin-4-ylmethyl-phenylamine dihydrochloride molecule.

Caption: Potential degradation sites of 3-Morpholin-4-ylmethyl-phenylamine.

Designing a Forced Degradation Study: A Comparative Approach

The goal of a forced degradation study is to generate degradation products to an extent that allows for their detection and characterization, typically aiming for 5-20% degradation of the API.[1][6] It is crucial to employ a variety of stressors to explore all relevant degradation pathways.

Experimental Workflow

A typical forced degradation study follows a structured workflow, as illustrated below.

Caption: General workflow for a forced degradation study.

Comparison of Stress Conditions

The choice and severity of stress conditions should be carefully considered to induce relevant degradation without causing complete destruction of the molecule.

| Stress Condition | Typical Reagents & Conditions | Rationale for 3-Morpholin-4-ylmethyl-phenylamine | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M - 1 M HCl, elevated temperature | The molecule is a dihydrochloride salt, suggesting some stability in acidic conditions. However, the ether linkage in the morpholine ring and the N-benzyl bond could be susceptible to hydrolysis under harsh acidic conditions. | Cleavage of the methylene bridge, morpholine ring opening. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, elevated temperature | The primary amine and the morpholine nitrogen will be deprotonated, potentially increasing susceptibility to other reactions. | Cleavage of the methylene bridge. |

| Oxidative Degradation | 3-30% H₂O₂, ambient or elevated temperature | The phenylamine moiety is highly susceptible to oxidation. The methylene bridge and the morpholine ring are also potential sites of oxidation. | Oxidation of the amino group (nitroso, nitro), hydroxylation of the aromatic ring, N-oxide formation at the morpholine nitrogen, cleavage of the methylene bridge. |

| Thermal Degradation | Dry heat (e.g., 60-80°C) or in solution | To assess the intrinsic thermal stability of the molecule. | Morpholine ring opening, cleavage of the methylene bridge. |

| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B guidelines) | Aromatic systems like the phenylamine ring can absorb UV light, leading to photochemical reactions. | Oxidation of the phenylamine ring, formation of colored degradants. |

Analytical Methodologies: A Comparative Analysis

The selection of appropriate analytical techniques is critical for the successful separation, detection, and identification of degradation products.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the cornerstone of stability testing.[8][9][10] A well-developed, stability-indicating HPLC method should be able to separate the main peak of the API from all degradation products and any process-related impurities.

Method Development Considerations:

-

Column Chemistry: A C18 column is a common starting point for the separation of small molecules.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve a complex mixture of degradants with varying polarities.

-

Detection: A PDA detector is highly recommended as it provides spectral information that can help in peak tracking and purity assessment.

Comparative Analysis of Advanced Analytical Techniques

While HPLC-UV/PDA is excellent for separation and quantification, it does not provide structural information. For the identification of unknown degradation products, hyphenated techniques are indispensable.

| Analytical Technique | Strengths | Limitations | Application in this Study |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides molecular weight information for each separated peak, aiding in the identification of degradants. Tandem MS (MS/MS) can provide fragmentation patterns for structural elucidation.[11][12][13] | Ionization efficiency can vary between compounds. Isomers may not be distinguishable by MS alone. | Essential for determining the molecular formulas of degradation products and proposing fragmentation pathways to elucidate their structures. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the determination of elemental composition and confident identification of unknown compounds. | More expensive and may not be as readily available as standard MS. | Crucial for the unambiguous identification of novel degradation products where reference standards are not available. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including connectivity of atoms and stereochemistry. | Requires isolation of the impurity in sufficient quantity and purity. Less sensitive than MS. | Used for the definitive structural confirmation of major degradation products after isolation by preparative HPLC. |

Experimental Protocols

The following are example protocols for conducting a forced degradation study on 3-Morpholin-4-ylmethyl-phenylamine dihydrochloride.

Protocol for Forced Degradation

-

Sample Preparation: Prepare a stock solution of 3-Morpholin-4-ylmethyl-phenylamine dihydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.

-

Thermal Degradation: Place a solid sample of the API in an oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.

-

Photolytic Degradation: Expose a solution of the API (and a solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Protocol for HPLC Analysis

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% B to 95% B over 30 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: PDA at 254 nm

Protocol for LC-MS Analysis

-

Use the same HPLC conditions as above.

-

Divert the flow to an electrospray ionization (ESI) source coupled to a mass spectrometer.

-

Acquire data in both positive and negative ion modes.

-

Perform fragmentation (MS/MS) on the major degradation product peaks.

Conclusion: A Pathway to Comprehensive Stability Understanding

The identification of degradation products is a critical and intricate part of the pharmaceutical development process. For 3-Morpholin-4-ylmethyl-phenylamine dihydrochloride, a systematic approach combining forced degradation under various stress conditions with advanced analytical techniques is essential for a comprehensive understanding of its stability profile. By leveraging the comparative methodologies outlined in this guide, researchers and drug development professionals can confidently navigate the complexities of degradation pathway elucidation, ensuring the development of safe, effective, and stable pharmaceutical products. This proactive approach not only satisfies regulatory requirements but also builds a foundation of deep product knowledge that is invaluable throughout the entire product lifecycle.

References

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, 2003. [Link]

-

Gilbert, R., Lamarre, C., & Dundar, Y. (1989). Chemical behaviour of morpholine in the steam-water cycle of a CANDU-PHW nuclear power plant. Conference of the Canadian Nuclear Association. [Link]

-

MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]

-

Pharmaceutical Online. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. [Link]

-

ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

-

Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

-

Agilent. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]

-

Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

-

Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

-

ResearchGate. (2023). Analysing Impurities and Degradation Products. [Link]

-

SlideShare. (n.d.). Detection identification characterization of degraded products. [Link]

-

CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. [Link]

-

Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]

-

Molecules. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. [Link]

Sources

- 1. Biodegradation of N-methylmorpholine-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. hnsincere.com [hnsincere.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Morpholin-4-ylmethyl-phenylamine dihydrochloride

As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and operational excellence of the researchers who use them. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Morpholin-4-ylmethyl-phenylamine dihydrochloride, a compound that, like many specialized research chemicals, requires careful handling from acquisition to disposal. The procedures outlined below are designed to ensure personnel safety, maintain regulatory compliance, and minimize environmental impact.

Section 1: Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the foundational step in its safe management. 3-Morpholin-4-ylmethyl-phenylamine dihydrochloride is an organic compound belonging to the amine hydrochloride family. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from analogous structures, such as other morpholine-substituted anilines and aromatic amines.

The primary hazards are associated with its potential for irritation and toxicity.[1][2] Aromatic amines, as a class, are noted for their potential toxicity, and can enter the body through inhalation, ingestion, or skin contact.[3] The morpholine moiety presents a specific long-term consideration: under certain conditions (such as nitrosating environments), morpholine and its derivatives can form N-nitrosomorpholine (NMOR), a known carcinogen.[4][5][6] Therefore, disposal procedures must mitigate both immediate exposure risks and potential downstream environmental reactions.

Table 1: Inferred Hazard Profile

| Hazard Classification | Description | Precautionary Statement |

|---|---|---|

| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][7] |

| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1] | Wear protective gloves and clothing. Wash contaminated clothing before reuse.[1][2] |

| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation.[1] | Wear eye and face protection. IF IN EYES: Rinse cautiously with water for several minutes.[1][7] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1][2] |

Section 2: Pre-Disposal Protocol: Waste Segregation

The causality behind strict waste segregation is to prevent inadvertent and dangerous chemical reactions within a waste container. Amines are chemically incompatible with strong oxidizing agents and acids.[2][8] Mixing these waste streams can lead to violent reactions, heat generation, and the release of toxic fumes.

The following workflow provides a logical pathway for correctly identifying and segregating waste containing 3-Morpholin-4-ylmethyl-phenylamine dihydrochloride.

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. fishersci.ca [fishersci.ca]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. niir.org [niir.org]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine (HSG 92, 1995) [inchem.org]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products